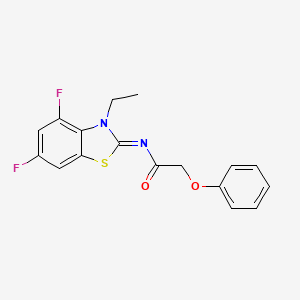![molecular formula C24H22N4O4 B2368371 5-(2H-1,3-benzodioxol-5-yl)-N-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide CAS No. 955868-91-4](/img/structure/B2368371.png)
5-(2H-1,3-benzodioxol-5-yl)-N-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2H-1,3-benzodioxol-5-yl)-N-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of benzodioxoles and pyrazoles. This compound is notable for its unique structure, which combines multiple functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-N-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide involves several steps:
Starting Materials: The synthesis begins with the preparation of key intermediates such as 2-(1,3-benzodioxol-5-yl)acetonitrile and 3,5-dimethyl-1-(4-methylphenyl)methyl-1H-pyrazole.
Condensation Reactions: The intermediates undergo condensation reactions in the presence of suitable catalysts and solvents to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
5-(2H-1,3-benzodioxol-5-yl)-N-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(2H-1,3-benzodioxol-5-yl)-N-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-N-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(2H-1,3-benzodioxol-5-yl)-N-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide include:
- (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
- 5-(1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
These compounds share structural similarities but differ in their functional groups and overall chemical properties, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, making it a versatile compound for various research applications.
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-14-4-6-17(7-5-14)12-28-16(3)23(15(2)26-28)25-24(29)19-11-21(32-27-19)18-8-9-20-22(10-18)31-13-30-20/h4-11H,12-13H2,1-3H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOJLQNNTHTRAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCO5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone](/img/structure/B2368288.png)



![(Z)-2-cyano-2-(7-(3,4-dichlorophenyl)-5-hydroxybenzo[d][1,3]oxathiol-2-ylidene)acetamide](/img/structure/B2368295.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2368296.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2368297.png)


![N-(3-(dimethylamino)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2368302.png)
![N-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/new.no-structure.jpg)
![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2368305.png)
![2-{[1,1'-biphenyl]-4-yl}-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2368307.png)
![N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2368308.png)
